molecular formula C22H22N2O5S2 B2458611 N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide CAS No. 896335-31-2

N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide

Cat. No. B2458611
M. Wt: 458.55
InChI Key: JFGMFZXLSSYFQE-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide, also known as MBT-2, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide and its derivatives play a crucial role in the development of new synthetic methodologies. For instance, research by Carlsen explored the benzylation of alcohols and phenols, demonstrating the utility of related compounds in organic synthesis (Carlsen, 1998). Similarly, the work on oxygen transfer reactions by Lai et al. highlighted the differentiation between oxidants through reactions with methoxy substituted benzyl phenyl sulfides, offering insights into oxidation mechanisms (Lai, S., Lepage, C. J., & Lee, D. G., 2002).

Corrosion Inhibition

Agrawal et al. studied the performance of ethylenediamine derivatives as corrosion inhibitors for zinc in sulphuric acid, showcasing the compound's potential in protecting metals against corrosion, thereby extending their utility in industrial applications (Agrawal, Y., et al., 2004).

Cardiotropic Activity

Research into the cardiotropic activity of linear methoxyphenyltriazaalkanes, which are structurally related to the compound , has identified promising anti-ischemic, antiarrhythmic, and antifibrillatory activities in rodent experiments. This indicates potential applications in developing new cardiotropic drugs (Mokrov, G., et al., 2019).

Polymer Science

In polymer science, Liu et al. fabricated triple-sensitive polymer nano-aggregates via an aqueous iminoboronate multicomponent reaction. This research underscores the compound's role in creating stimuli-responsive materials for applications in drug and gene delivery (Liu, Y., et al., 2017).

properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-17-8-5-7-16(13-17)14-23-21(25)22(26)24-15-20(19-11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGMFZXLSSYFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

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